Cas no 54147-91-0 (2-(2-Bromophenyl)aniline)

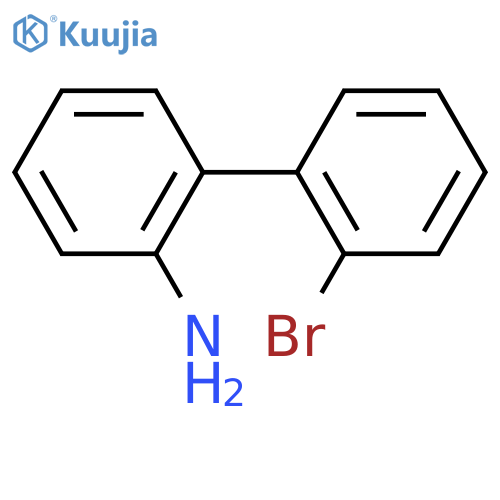

2-(2-Bromophenyl)aniline structure

商品名:2-(2-Bromophenyl)aniline

CAS番号:54147-91-0

MF:C12H10BrN

メガワット:248.118502140045

MDL:MFCD16659068

CID:2186262

PubChem ID:15500929

2-(2-Bromophenyl)aniline 化学的及び物理的性質

名前と識別子

-

- 2’-Bromobiphenyl-2-amine

- 2-(2-bromophenyl)aniline

- 2'-bromobiphenyl-2-amine

- SCHEMBL10711667

- BCP33960

- 2-bromo-2'-aminobiphenyl

- DB-071800

- AKOS017549917

- 2'-Bromo-[1,1'-biphenyl]-2-amine

- SB66295

- 54147-91-0

- 2-(2-Bromophenyl)aniline

-

- MDL: MFCD16659068

- インチ: InChI=1S/C12H10BrN/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,14H2

- InChIKey: RNHROIARQQOJTL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=CC=CC=C2Br)N

計算された属性

- せいみつぶんしりょう: 247.00000

- どういたいしつりょう: 246.99966g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.02000

- LogP: 4.27950

2-(2-Bromophenyl)aniline セキュリティ情報

2-(2-Bromophenyl)aniline 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

2-(2-Bromophenyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B982140-500mg |

2-(2-Bromophenyl)aniline |

54147-91-0 | 500mg |

$ 689.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y0998432-5g |

2'-bromo-[1,1'-biphenyl]-2-amine |

54147-91-0 | 95% | 5g |

$1750 | 2024-08-02 | |

| A2B Chem LLC | AG33567-1g |

2'-Bromobiphenyl-2-amine |

54147-91-0 | 1g |

$457.00 | 2023-12-30 | ||

| TRC | B982140-1g |

2-(2-Bromophenyl)aniline |

54147-91-0 | 1g |

$ 800.00 | 2023-09-08 | ||

| TRC | B982140-100mg |

2-(2-Bromophenyl)aniline |

54147-91-0 | 100mg |

$ 155.00 | 2023-04-18 | ||

| TRC | B982140-1000mg |

2-(2-Bromophenyl)aniline |

54147-91-0 | 1g |

$ 1183.00 | 2023-04-18 | ||

| A2B Chem LLC | AG33567-5g |

2'-Bromobiphenyl-2-amine |

54147-91-0 | 5g |

$1492.00 | 2023-12-30 |

2-(2-Bromophenyl)aniline 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

54147-91-0 (2-(2-Bromophenyl)aniline) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量